(2E)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one
Description
This enaminone derivative features a 3,4-dihydro-2H-1,5-benzodioxepin core substituted at the 7-position with a β-dimethylamino propenone moiety. Its molecular formula is C₁₄H₁₇NO₃ (molecular weight: 263.29 g/mol) . The compound is synthesized via condensation reactions between ketones and dimethylformamide-dimethyl acetal (DMF-DMA) under solvent-free conditions, a method commonly employed for enaminone derivatives .
Properties
IUPAC Name |
(E)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-15(2)7-6-12(16)11-4-5-13-14(10-11)18-9-3-8-17-13/h4-7,10H,3,8-9H2,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVGILBUYDYDQO-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(C=C1)OCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(C=C1)OCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one , also known by its CAS number 1189751-27-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 273.29 g/mol. The structure features a benzodioxepin moiety, which is known for various biological activities.
Antidiabetic Activity
Recent studies have highlighted the potential of compounds derived from benzodioxepins as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. For instance, related compounds have shown significant inhibition of DPP-IV activity, which is beneficial in managing type 2 diabetes:
- Case Study : A derivative similar to our compound demonstrated over 80% inhibition of DPP-IV at a dosage of 3 mg/kg. This effect was comparable to established antidiabetic drugs like omarigliptin, indicating promising therapeutic potential in glucose regulation .
Neuroprotective Effects
Research indicates that compounds featuring similar structural motifs may exhibit neuroprotective properties. The dimethylamino group is hypothesized to enhance blood-brain barrier permeability, suggesting that this compound could have implications in treating neurodegenerative diseases.
- Mechanism : The neuroprotective effects are attributed to the modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells.
Pharmacokinetics
Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | 6 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
These parameters indicate a favorable profile for further development as a therapeutic agent.
Toxicology
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Initial studies on related benzodioxepin derivatives have shown low toxicity levels at therapeutic doses. However, comprehensive toxicological evaluations are necessary to ensure safety in clinical applications.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of enaminones, which share a conjugated system of an amino group and a ketone. Below is a comparative analysis of key analogs:
Key Observations
- Ring Modifications : Substituting the 1,5-benzodioxepin core with smaller rings (e.g., 1,4-benzodioxin) reduces molecular weight and alters conjugation, impacting solubility and reactivity .
- Heteroatom Inclusion : Replacing oxygen with sulfur (e.g., benzothiophene analog) introduces distinct electronic properties, relevant for materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
